molecular formula C24H51N3Sn B8558368 Trioctyltin azide CAS No. 154704-56-0

Trioctyltin azide

Cat. No. B8558368
Key on ui cas rn: 154704-56-0
M. Wt: 500.4 g/mol
InChI Key: FKMSGYMTUXZJQL-UHFFFAOYSA-N
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Patent
US05484955

Procedure details

In 30 ml of pure water was dissolved 10.19 g of sodium azide and the solution was cooled to 8° C. Then, 50.0 g of trioctyltin chloride was added dropwise over a period of 10 minutes and the mixture was stirred at the same temperature for 2 hours. The reaction mixture was then extracted with 88 ml of methylene chloride and further with 25 ml of the same solvent, and the extract was washed with 25 ml of 10% aqueous sodium chloride solution and concentrated to provide 50.05 g of trioctyltin azide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10.19 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5]([Sn:13](Cl)([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>O>[CH2:22]([Sn:13]([N:1]=[N+:2]=[N-:3])([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)(CCCCCCCC)Cl
Step Two
Name
Quantity
10.19 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with 88 ml of methylene chloride and further with 25 ml of the same solvent
WASH
Type
WASH
Details
the extract was washed with 25 ml of 10% aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)(CCCCCCCC)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 50.05 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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